2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
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Overview
Description
2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex organic compound featuring an imidazole ring, a pyridine ring, and a fused bicyclic octahydropyrrolo[3,4-b]pyrrole structure
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, owing to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Construction of the Octahydropyrrolo[3,4-b]pyrrole Core: This bicyclic structure can be formed via a cyclization reaction involving a suitable diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to saturate the rings.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated precursor of the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the pyridine ring or the imidazole ring using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially if it is halogenated. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the pyridine or imidazole rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine may serve as a probe to study enzyme interactions, given the presence of the imidazole ring, which is known to interact with various enzymes.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. The imidazole ring is a common motif in many drugs, including antifungal and anticancer agents, suggesting that this compound might exhibit similar activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in organic synthesis, leveraging its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1H-imidazole-4-carbonyl)-pyrrolidin-3-yl]pyridine: Similar structure but with a simpler pyrrolidine ring instead of the bicyclic core.
2-[1-(1H-imidazole-4-carbonyl)-piperidin-4-yl]pyridine: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
The uniqueness of 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine lies in its fused bicyclic structure, which provides rigidity and a distinct three-dimensional shape. This can lead to unique interactions with biological targets and different reactivity compared to simpler analogs.
This compound’s combination of an imidazole ring, a pyridine ring, and a bicyclic core makes it a versatile and valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1H-imidazol-5-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(12-7-16-10-18-12)20-6-4-11-8-19(9-13(11)20)14-3-1-2-5-17-14/h1-3,5,7,10-11,13H,4,6,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMXIHZMHWZFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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